3-Cyanobenzoyl chloride

Description

Definition and Structural Context of 3-Cyanobenzoyl Chloride

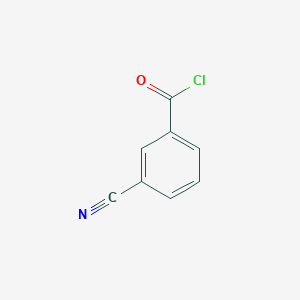

This compound is an organic compound with the chemical formula C₈H₄ClNO. nih.govthermofisher.com It is a derivative of benzoic acid, where the hydroxyl group at the carboxylic acid is replaced by a chloride atom, and a nitrile (cyano) group is substituted at the meta-position (position 3) of the benzene (B151609) ring. ontosight.ai

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO | nih.govthermofisher.com |

| Molecular Weight | 165.58 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 38-44 °C | sigmaaldrich.comchemsrc.com |

| Boiling Point | 125-129 °C at 11 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.3 g/cm³ | chemsrc.com |

| IUPAC Name | This compound | nih.govthermofisher.com |

| Synonyms | m-cyanobenzoyl chloride, Benzoyl chloride, 3-cyano- | nih.gov |

| CAS Number | 1711-11-1 | nih.govthermofisher.com |

Classification within Benzoyl Chlorides

This compound belongs to the family of benzoyl chlorides, which are acyl chlorides derived from benzoic acid. ontosight.aisciencemadness.org Acyl chlorides are characterized by the -COCl functional group. The presence of the cyano (-C≡N) group on the benzene ring places this compound in the sub-category of substituted benzoyl chlorides. ontosight.aiwikipedia.org This substitution is key to its specific reactivity and applications. Other examples of substituted benzoyl chlorides include 4-nitrobenzoyl chloride and 4-chlorobenzoyl chloride. wikipedia.org

Significance of the Cyano Group and Benzoyl Chloride Moiety

The chemical utility of this compound stems from the combined properties of its two primary functional groups:

Benzoyl Chloride Moiety: The acyl chloride group (-COCl) is highly reactive, particularly towards nucleophiles. ontosight.ai This makes it an excellent acylating agent, readily participating in reactions like esterification with alcohols, amidation with amines, and Friedel-Crafts acylation with aromatic compounds. sciencemadness.orgwikipedia.org This reactivity allows for the introduction of the benzoyl group into various molecular frameworks.

Cyano Group: The cyano group (-C≡N) at the meta-position significantly influences the electronic properties of the benzene ring and the reactivity of the acyl chloride. ontosight.ai It is an electron-withdrawing group, which can enhance the electrophilicity of the carbonyl carbon in the acyl chloride, making it more susceptible to nucleophilic attack. ontosight.ai Furthermore, the cyano group itself can undergo various chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, offering further avenues for molecular diversification. ontosight.ai

Overview of Research Significance in Chemical Synthesis and Materials Science

This compound is a versatile building block with considerable importance in both chemical synthesis and materials science. ontosight.aichemimpex.com

Role as a Reactive Intermediate

Due to its high reactivity, this compound serves as a crucial reactive intermediate in organic synthesis. ontosight.aichemimpex.com It is not typically an end product itself but is used to construct more complex molecules. chemimpex.com Its bifunctional nature, possessing two distinct reactive sites, allows for sequential or orthogonal chemical modifications, providing a strategic advantage in multi-step syntheses. ontosight.ai For instance, the acyl chloride can be reacted first, leaving the cyano group available for later functionalization.

Utility in the Synthesis of Complex Organic Molecules

The reactivity of this compound makes it a valuable reagent for synthesizing a wide array of complex organic molecules. chemimpex.com Researchers utilize it in the preparation of:

Pharmaceuticals and Biologically Active Compounds: It is an intermediate in the synthesis of various pharmaceutical agents. chemimpex.com For example, it has been used in the preparation of compounds investigated for their potential as human beta-tryptase inhibitors, which are relevant in inflammatory disorders. chemsrc.com

Polymers and Materials: In materials science, this compound is employed in the synthesis of specialty polymers. chemimpex.com The incorporation of the cyanobenzoyl moiety can impart desirable properties to the polymer, such as enhanced thermal and mechanical stability. chemimpex.com It has been used in the synthesis of novel fulvene (B1219640) ligands for the generation of coordination polymers. acs.org

Dyes and Pigments: The chromophoric properties of the aromatic nitrile can be exploited in the synthesis of dyes and pigments. ontosight.ai

Historical Context of Related Benzoyl Chloride Chemistry

The chemistry of benzoyl chloride, the parent compound of this compound, has a rich history. Benzoyl chloride itself was first prepared by treating benzaldehyde (B42025) with chlorine. wikipedia.org Early production methods also involved the chlorination of benzyl (B1604629) alcohol. sciencemadness.orgwikipedia.org Over time, more efficient methods were developed, such as the reaction of benzoic acid with chlorinating agents like phosphorus pentachloride, thionyl chloride, or oxalyl chloride. sciencemadness.orgwikipedia.org

The fundamental reactions of benzoyl chloride, such as its hydrolysis to benzoic acid and its reactions with alcohols and amines to form esters and amides respectively, have been known for a long time and form the basis for understanding the reactivity of its derivatives. sciencemadness.orgwikipedia.org The Friedel-Crafts acylation, a key reaction of benzoyl chloride, allows for the formation of benzophenones and is a cornerstone of organic synthesis. sciencemadness.orgwikipedia.org The development of substituted benzoyl chlorides, like this compound, represents a logical extension of this foundational chemistry, allowing for the synthesis of a much broader range of functionalized molecules with tailored properties. wikipedia.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPESZQVUWMFBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308863 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-11-1 | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1711-11-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CYANOBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7ZY44HLSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Cyanobenzoyl Chloride and Its Derivatives

Established Synthetic Routes for 3-Cyanobenzoyl Chloride

The most common and well-established method for the synthesis of this compound involves the conversion of 3-cyanobenzoic acid using a suitable chlorinating agent. This transformation replaces the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acyl chloride. Several chlorinating agents are effective for this purpose, each with its own advantages and specific reaction conditions.

Reaction of 3-Cyanobenzoic Acid with Chlorinating Agents

Phosgene (B1210022) (COCl₂) is a highly effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction is typically clean, with the byproducts, hydrogen chloride (HCl) and carbon dioxide (CO₂), being gaseous, which simplifies purification. Due to the high toxicity of phosgene gas, safer precursors such as diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in laboratory and industrial settings. These solid or liquid precursors generate phosgene in situ, minimizing handling risks. The synthesis is generally fast and efficient. newdrugapprovals.orgnih.gov

A typical industrial process involves reacting 3-cyanobenzoic acid with phosgene in an inert solvent. The reaction can be fine-tuned through the use of various chlorination catalyst systems to meet specific quality requirements. nih.gov

Table 1: Synthesis of this compound using Phosgene Interactive Data Table

| Parameter | Value | Reference |

| Reactants | 3-Cyanobenzoic acid, Phosgene (or precursor) | newdrugapprovals.orgnih.gov |

| Byproducts | HCl, CO₂ | wikipedia.org |

| Advantages | Clean reaction, gaseous byproducts | wikipedia.org |

| Considerations | High toxicity of phosgene | nih.govarmy.mil |

Thionyl chloride (SOCl₂) is one of the most commonly used chlorinating agents for the preparation of acyl chlorides from carboxylic acids. The reaction proceeds smoothly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture. orgsyn.org

The general procedure involves heating a mixture of 3-cyanobenzoic acid and an excess of thionyl chloride, often at reflux. The reaction can also be performed in an inert solvent. For instance, a solution of a similar compound, 3-chlorobenzoic acid, in thionyl chloride was stirred overnight at 90°C to yield the corresponding acyl chloride in 90% yield after concentration under vacuum. A similar procedure for 3-nitrobenzoic acid involved refluxing with thionyl chloride for 6 hours. After evaporation of excess thionyl chloride, the crude product was obtained. The excess thionyl chloride can be removed by distillation or under reduced pressure.

Table 2: Synthesis of this compound using Thionyl Chloride Interactive Data Table

| Parameter | Typical Conditions | Reference |

| Reactant Ratio | Excess thionyl chloride | orgsyn.org |

| Temperature | Reflux | orgsyn.org |

| Reaction Time | Several hours to overnight | orgsyn.org |

| Byproducts | SO₂, HCl | orgsyn.org |

| Purification | Removal of excess reagent by distillation/vacuum | orgsyn.org |

Oxalyl chloride ((COCl)₂) is another highly effective reagent for the synthesis of acyl chlorides. It is often preferred for smaller-scale laboratory preparations due to its milder reaction conditions and the formation of only gaseous byproducts: carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl). The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. orgsyn.orgcommonorganicchemistry.com

A general procedure involves adding oxalyl chloride to a solution of the carboxylic acid in a suitable solvent, followed by the addition of a catalytic amount of DMF. The reaction mixture is stirred at room temperature for a period of time, typically 1.5 to 5 hours, until the evolution of gas ceases. orgsyn.orgrsc.org The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride. orgsyn.org

Table 3: Synthesis of this compound using Oxalyl Chloride Interactive Data Table

| Parameter | Typical Conditions | Reference |

| Solvent | Dichloromethane (CH₂Cl₂) | orgsyn.orgcommonorganicchemistry.com |

| Catalyst | N,N-Dimethylformamide (DMF) | orgsyn.orgcommonorganicchemistry.com |

| Temperature | Room temperature | orgsyn.org |

| Reaction Time | 1.5 - 5 hours | orgsyn.orgrsc.org |

| Byproducts | CO, CO₂, HCl | researchgate.net |

Phosphorus pentachloride (PCl₅) is a strong chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction also produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. orgsyn.org

The procedure typically involves mixing 3-cyanobenzoic acid with phosphorus pentachloride and heating the mixture until the reaction is complete. The progress of the reaction can be monitored by the cessation of HCl evolution. The desired this compound can then be separated from the phosphoryl chloride by fractional distillation. For example, the preparation of p-nitrobenzoyl chloride involves heating p-nitrobenzoic acid with PCl₅, followed by distillation to remove POCl₃ and then vacuum distillation of the product. orgsyn.org The yield and purity of the product can be highly dependent on the quality of the phosphorus pentachloride used. orgsyn.org

Table 4: Synthesis of this compound using Phosphorus Pentachloride Interactive Data Table

| Parameter | Description | Reference |

| Byproducts | Phosphoryl chloride (POCl₃), Hydrogen chloride (HCl) | orgsyn.org |

| Separation | Fractional distillation | orgsyn.org |

| Considerations | Purity of PCl₅ affects yield | orgsyn.org |

Alternative Industrial Production Methods and Purification

On an industrial scale, the choice of synthetic route for this compound is often dictated by factors such as cost, safety, and environmental impact. While the reaction of 3-cyanobenzoic acid with chlorinating agents like thionyl chloride or phosgene is common, other strategies may be employed. One patented method describes the production of related dichloromethylbenzoyl chloride, which is then purified by rectification. google.com

Purification of this compound is crucial to meet the stringent quality requirements for its applications. The primary method for purifying this compound is vacuum distillation. researchgate.net This technique allows for the separation of the desired product from less volatile impurities and byproducts at a lower temperature, which helps to prevent thermal decomposition of the product. The boiling point of this compound is reported as 125-129 °C at 11 mmHg. wiley-vch.de For solid acyl chlorides, crystallization from a suitable solvent can also be an effective purification method. orgsyn.org

Synthesis of this compound Derivatives

This compound is a versatile intermediate in organic synthesis, readily undergoing nucleophilic acyl substitution reactions to yield a variety of derivatives. Its reactivity is centered on the electrophilic carbonyl carbon of the acyl chloride group, which reacts with various nucleophiles. The principal derivative classes include amides, esters, and the parent carboxylic acid, formed through amidification, esterification, and hydrolysis, respectively.

Amidification Reactions

Amidification involves the reaction of this compound with a primary or secondary amine, including amino acids and their esters. This process, often referred to as N-acylation, forms a stable amide bond.

The reaction of this compound with a primary or secondary amine produces an N-substituted 3-cyanobenzamide. The mechanism is a nucleophilic addition-elimination pathway. The amine's nitrogen atom acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, eliminating a chloride ion to reform the carbonyl group. A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is used to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt chemguide.co.uklibretexts.org.

For instance, the reaction with n-propylamine in a suitable aprotic solvent yields 3-cyano-N-propylbenzamide.

| Reactant 1 | Reactant 2 | Base | Product | Byproduct |

| This compound | n-Propylamine | Triethylamine | 3-Cyano-N-propylbenzamide | Triethylammonium chloride |

A specific and important application of amidification is the synthesis of N-acylated amino acid esters. 3-Cyanobenzoyl-glycine methyl ester is prepared by reacting this compound with glycine (B1666218) methyl ester. Typically, the reaction is carried out using glycine methyl ester hydrochloride, which requires the addition of two equivalents of a base, such as triethylamine. The first equivalent deprotonates the amino acid ester hydrochloride to generate the free amine nucleophile, while the second equivalent neutralizes the HCl produced during the acylation reaction orgsyn.org. The reaction is generally conducted in an aprotic solvent like acetonitrile (B52724) or dichloromethane at a controlled temperature, often starting at 0-5°C and then allowing the mixture to warm to room temperature orgsyn.org.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Glycine methyl ester hydrochloride | Triethylamine | Acetonitrile | 3-Cyanobenzoyl-glycine methyl ester |

Esterification Reactions

Esterification of this compound occurs when it is treated with an alcohol. This reaction also follows the nucleophilic addition-elimination mechanism, with the alcohol's oxygen atom serving as the nucleophile reactory.app. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which catalyzes the reaction and scavenges the HCl byproduct. The direct reaction with an alcohol like methanol (B129727) yields the corresponding ester, methyl 3-cyanobenzoate. This method is often preferred over Fischer esterification of the parent carboxylic acid due to the higher reactivity of the acyl chloride, which allows for milder reaction conditions. Patents describing the synthesis of methyl 3-cyanobenzoate often involve the in-situ formation of this compound from 3-cyanobenzoic acid, followed by esterification with methanol google.comgoogle.com.

| Reactant 1 | Reactant 2 | Product |

| This compound | Methanol | Methyl 3-cyanobenzoate |

Hydrolysis Reactions

Acyl chlorides are highly reactive towards water and are readily hydrolyzed back to their corresponding carboxylic acids. Therefore, this compound reacts with water to form 3-cyanobenzoic acid and hydrogen chloride. This reaction is typically rapid and exothermic. Due to this high moisture sensitivity, this compound must be handled under anhydrous conditions to prevent unintentional degradation. The hydrolysis reaction, while often a nuisance, can be performed intentionally if 3-cyanobenzoic acid is the desired product.

| Reactant 1 | Reactant 2 | Product |

| This compound | Water | 3-Cyanobenzoic acid |

Reactions for Specific Target Compounds

This compound serves as a crucial building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The 3-cyanobenzamido moiety, installed using this compound, is a key structural feature in various targeted therapeutic agents. A notable example is its use in the development of serine protease inhibitors, specifically human tryptase inhibitors, which are investigated for treating inflammatory conditions like asthma nih.gov. While detailed synthetic pathways are proprietary, the general strategy involves incorporating the 3-cyanobenzoyl group onto a scaffold designed to interact with the enzyme's active site. The cyano group, in this context, can form important interactions within the binding pocket, contributing to the inhibitor's potency and selectivity.

Synthesis of 2-(3-Cyanobenzoyl)pyridine

The synthesis of acylpyridines, such as 2-(3-Cyanobenzoyl)pyridine, from pyridine and an acyl chloride like this compound presents a chemical challenge. Standard Friedel-Crafts acylation is generally ineffective for pyridine because the nitrogen atom's lone pair coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a highly deactivated pyridinium (B92312) salt that resists electrophilic aromatic substitution. quora.com Consequently, alternative strategies are required to achieve the desired acylation.

One viable approach involves the formation of an N-acylpyridinium intermediate. The reaction of this compound with pyridine readily forms the 1-(3-cyanobenzoyl)pyridinium chloride salt. This activated intermediate can then undergo further transformation. For instance, cyanide adducts of N-acyl pyridinium salts can react with strong acylating reagents to achieve acylation at the pyridine ring. osi.lv Another strategy involves the acylation of metalated pyridines. Pyridine can be lithiated at a specific position using a strong base like lithium diisopropylamide (LDA); the resulting lithiated pyridine is a potent nucleophile that can react with this compound to yield the target ketone. For example, lithiation of 2-chloropyridine (B119429) at the 3-position, followed by acylation with benzoyl chloride, has been shown to produce the corresponding ketone in excellent yield. youtube.com This method offers a regioselective route to substituted pyridyl ketones.

Radical-based methods also provide a pathway for pyridine acylation. Acyl radicals can be generated from various precursors and added to a protonated pyridine ring, bypassing the issues associated with electrophilic substitution. youtube.com These diverse methods highlight the necessity of non-traditional approaches for the synthesis of 2-(3-Cyanobenzoyl)pyridine, circumventing the inherent unreactivity of the pyridine ring under classical Friedel-Crafts conditions.

Preparation of Benzimidazolium Salts

Benzimidazolium salts are important precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. nih.gov The synthesis of these salts typically involves the N-functionalization of a benzimidazole (B57391) core. While direct acylation with this compound is not the final step to form the salt, it can be used to create a key amide intermediate that leads to more complex benzimidazolium structures.

A common route to benzimidazolium salts begins with a substituted 1,2-diaminobenzene, which is cyclized to form the benzimidazole ring. mdpi.com For example, a disubstituted diaminobenzene can be treated with triethyl orthoformate and an acid like HCl to yield the initial benzimidazolium chloride. mdpi.com

To incorporate the 3-cyanobenzoyl moiety, one could envision a multi-step sequence. First, a suitable N-substituted benzimidazole is prepared. This precursor can then be functionalized. Although direct N-acylation is possible, the more common route to complex benzimidazolium salts involves N-alkylation. For instance, N-(alkyl)benzimidazole can react with reagents like 3-bromomethylbenzonitrile to introduce the cyanobenzyl group. nih.gov To utilize this compound, it would typically be used to acylate a functionalized benzimidazole. For example, reaction with an N-aminobenzimidazole derivative would form a hydrazide-linked structure, which could be further elaborated and cyclized.

The general principle for forming C₂-symmetric chiral benzimidazolium salts, for instance, involves a Buchwald-Hartwig coupling to prepare a chiral diamine, followed by cyclization with triethyl orthoformate to form the benzimidazolium core. nih.gov Subsequent modification can then introduce varied functionalities.

Formation of Thiadiazole, Triazole, and Imidazolium Derivatives

The reactivity of this compound as an acylating agent makes it a valuable starting material for the synthesis of various five-membered heterocycles, including thiadiazoles and triazoles. The common synthetic strategy involves its initial conversion to a more versatile intermediate, 3-cyanobenzoyl hydrazide.

Synthesis of 3-Cyanobenzoyl Hydrazide

This compound is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent. The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable acyl hydrazide.

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives

The 3-cyanobenzoyl hydrazide intermediate can be cyclized to form a 1,3,4-thiadiazole ring. A common method involves reacting the hydrazide with a source of a thiocarbonyl group. For example, refluxing the acyl hydrazide with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (B78521) leads to the formation of a dithiocarbazate salt, which upon dehydration cyclizes to yield a mercapto-substituted 1,3,4-thiadiazole. researchgate.net Alternatively, reacting the hydrazide with a substituted thiosemicarbazide (B42300) can also lead to thiadiazole derivatives. researchgate.net

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can also be synthesized from the 3-cyanobenzoyl hydrazide intermediate. One established method is the reaction of the acyl hydrazide with an isothiocyanate. This reaction forms a thiosemicarbazide derivative, which can be cyclized under basic conditions (e.g., using KOH) to yield a 5-thiol-1,2,4-triazole. chemistryjournal.net Another pathway involves the direct condensation of the acyl hydrazide with thiocarbohydrazide, which can lead to aminomercaptotriazoles. chemicaljournal.in

The following table summarizes the general reaction pathways from this compound to these heterocyclic systems.

| Starting Material | Reagent(s) | Intermediate | Heterocyclic Product |

| This compound | 1. Hydrazine hydrate | 3-Cyanobenzoyl hydrazide | - |

| 3-Cyanobenzoyl hydrazide | 1. CS₂, KOH 2. Acidification | Dithiocarbazate | 2-(3-Cyanophenyl)-5-mercapto-1,3,4-thiadiazole |

| 3-Cyanobenzoyl hydrazide | 1. R-NCS 2. KOH, Reflux | N-substituted thiosemicarbazide | 4-Alkyl/Aryl-5-(3-cyanophenyl)-4H-1,2,4-triazole-3-thiol |

Synthesis of Pyrano-Fused Benzophenazines

Pyrano-fused benzophenazines are complex, polycyclic heterocyclic compounds. Their synthesis is efficiently achieved through multi-component reactions (MCRs), which allow for the construction of complex molecular architectures in a single step from simple starting materials. While this compound is not a direct reactant in the MCR, its corresponding aldehyde, 3-cyanobenzaldehyde, serves as a key building block. 3-Cyanobenzaldehyde can be readily prepared from this compound via reduction (e.g., Rosenmund reduction).

The synthesis of pyrano-fused benzophenazines is typically a one-pot, four-component reaction involving: nih.govresearchgate.net

An aromatic aldehyde (e.g., 3-cyanobenzaldehyde)

2-Hydroxy-1,4-naphthoquinone

A benzene-1,2-diamine derivative

An active methylene (B1212753) compound (e.g., malononitrile)

This reaction is often facilitated by an organocatalyst, such as a thiourea-based catalyst, and can be performed in an environmentally benign solvent like water. nih.gov The process involves the formation of five new chemical bonds in a single operation, showcasing high bond-forming efficiency. nih.gov The use of an organocatalyst avoids the need for metal catalysts, making the process more sustainable. researchgate.net A xerogel magnetic nanocomposite has also been reported as an effective catalyst for this synthesis. figshare.com

The reaction proceeds through a cascade of condensation and cyclization reactions, ultimately leading to the intricate pyrano-fused benzophenazine structure. The specific substitution pattern of the final product is determined by the choice of the four starting components.

Incorporation into Quaternary Ammonium Compounds (QACs)

Quaternary ammonium compounds (QACs) are cationic surfactants known for their antimicrobial properties. nih.gov Their structure consists of a central, positively charged nitrogen atom bonded to four organic substituents. nih.gov To incorporate the 3-cyanobenzoyl group into a QAC, a common strategy is to first form a stable amide bond, followed by quaternization of a tertiary amine within the same molecule.

This synthetic approach can be summarized in two main steps:

Amide Formation: this compound is reacted with a molecule that contains both a primary or secondary amine and a tertiary amine. An example of such a bifunctional molecule is N,N-dimethylethylenediamine. The more nucleophilic primary amine selectively attacks the acyl chloride to form a stable amide linkage, yielding an N'-(3-cyanobenzoyl)-N,N-dimethylethane-1,2-diamine intermediate.

Quaternization (Menschutkin Reaction): The tertiary amine of the intermediate is then quaternized by reacting it with an alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) chloride or an alkyl bromide). nih.govsemanticscholar.org This Sₙ2 reaction results in the formation of the final quaternary ammonium salt, where the nitrogen atom becomes permanently positively charged.

The general reaction is depicted below:

Step 1: 3-NCC₆H₄COCl + H₂N-(CH₂)ₙ-NR₂ → 3-NCC₆H₄CONH-(CH₂)ₙ-NR₂ + HCl Step 2: 3-NCC₆H₄CONH-(CH₂)ₙ-NR₂ + R'-X → [3-NCC₆H₄CONH-(CH₂)ₙ-NR₂R']⁺X⁻

This method allows for the synthesis of functionalized QACs where the properties can be tuned by varying the length of the alkyl chain connecting the amide and amine groups, the substituents on the tertiary amine, and the final alkylating agent. nih.gov

Catalytic Approaches in the Synthesis of Derivatives

Catalysis is fundamental to the efficient and selective synthesis of derivatives from this compound. Both organocatalysis and metal-based catalysis play significant roles in various transformations.

For instance, the multi-component synthesis of pyrano-fused benzophenazines is effectively promoted by bifunctional thiourea-based organocatalysts. nih.gov These catalysts operate through hydrogen bonding interactions, activating the substrates and facilitating the cascade of reactions in an aqueous medium. This approach is noted for being metal-free, which is advantageous from an environmental and cost perspective. researchgate.net

In other contexts, phase-transfer catalysts are employed. While not directly applied to this compound in the provided context, they are crucial in related syntheses, such as the cyanation of aryl chlorides, where they facilitate the reaction between reagents in immiscible solvent systems.

Role of Metal Catalysts in Derivatization

Transition metal catalysts, particularly palladium complexes, are instrumental in expanding the synthetic utility of this compound beyond simple acylation reactions. Acyl chlorides are excellent electrophilic partners in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. mdpi.com

A primary application is the synthesis of ketones. In these reactions, the carbon-chlorine bond of the acyl chloride undergoes oxidative addition to a low-valent metal center (typically Pd(0)). The resulting acyl-metal complex can then react with an organometallic nucleophile in a transmetalation step, followed by reductive elimination to yield the ketone product and regenerate the active catalyst.

Common cross-coupling reactions involving acyl chlorides include:

Suzuki Coupling: Utilizes organoboron reagents (e.g., arylboronic acids).

Stille Coupling: Employs organotin reagents.

Negishi Coupling: Uses organozinc reagents.

Sonogashira Coupling: Involves terminal alkynes, often with a copper co-catalyst, to form ynones.

Palladium-catalyzed carbonylative cross-coupling reactions represent another powerful tool where an aryl halide, a carbon monoxide source, and a nucleophile are combined to form ketones. nih.gov For example, aryl halides can be coupled with organoaluminum reagents using tert-butyl isocyanide as a carbon monoxide source to produce 1,2-diketones under palladium catalysis. organic-chemistry.org Similarly, palladium catalysts are effective for the carbonylative synthesis of diaryl ketones from arenes and arylboronic acids. nih.gov These methods provide a direct and modular route to a wide array of ketone derivatives that would be difficult to access through traditional methods. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and functional group tolerance. nih.govresearchgate.net

The following table provides a summary of representative metal-catalyzed reactions.

| Reaction Name | Metal Catalyst | Nucleophile (Organometallic Reagent) | Product Type |

| Suzuki Coupling | Pd(0) complex | R-B(OH)₂ | Aryl Ketone |

| Stille Coupling | Pd(0) complex | R-Sn(Bu)₃ | Aryl Ketone |

| Negishi Coupling | Pd(0) or Ni(0) complex | R-ZnX | Aryl Ketone |

| Sonogashira Coupling | Pd(0) complex / Cu(I) salt | R-C≡CH | Ynone |

Samarium Diiodide (SmI₂)-Mediated Transformations

Samarium diiodide (SmI₂) is a powerful single-electron transfer agent widely used in organic synthesis for its ability to mediate a variety of reductive transformations under mild conditions. nih.govwikipedia.org While specific studies on this compound are not extensively documented, the known reactivity of SmI₂ with the functional groups present—acyl chlorides and nitriles—allows for the prediction of several potential transformations for its derivatives. The reactivity of SmI₂ can be finely tuned by the choice of solvent and the use of additives, such as HMPA or water, which can enhance its reduction potential. wikipedia.orgnih.gov

The acyl chloride group is susceptible to reduction by SmI₂. Depending on the reaction conditions, it could potentially be reduced to an aldehyde or further to a benzyl alcohol. More significantly, the nitrile group can be reduced to a primary amine. organic-chemistry.orgorganic-chemistry.org The activation of SmI₂ with Lewis bases enables the reduction of nitriles to primary amines under gentle, single-electron transfer conditions, offering an alternative to more reactive and pyrophoric metal hydrides. organic-chemistry.org This transformation proceeds through the generation of imidoyl-type radicals from the stable nitrile precursors. organic-chemistry.orgorganic-chemistry.org

Aromatic nitriles have been shown to be more reactive towards SmI₂ reduction than aliphatic nitriles, a reaction that can be enhanced by photostimulation in the visible light region. acs.org The mechanism involves the coordination of SmI₂ to the nitrogen lone pair of the nitrile, followed by an inner-sphere electron transfer. acs.org

Table 1: Potential SmI₂-Mediated Transformations for Derivatives of this compound This table is generated based on established reactivity of SmI₂ with relevant functional groups.

| Substrate Derivative | Functional Group Targeted | Potential Product | Reagent System | Key Findings & Citations |

| This compound | Acyl Chloride | 3-Cyanobenzaldehyde | SmI₂ in THF | Acyl chlorides can be reduced to aldehydes; precise conditions would need optimization. |

| This compound | Acyl Chloride | (3-Cyanophenyl)methanol | SmI₂ in THF/MeOH | Further reduction to the alcohol is possible, often requiring a proton source like methanol. nih.gov |

| 3-(Aminomethyl)benzoyl chloride | Nitrile (from a precursor) | 3-(Aminomethyl)benzylamine | SmI₂/Et₃N/H₂O | Activation with Lewis bases and water facilitates the reduction of nitriles to primary amines with excellent functional group tolerance. organic-chemistry.org |

| Aromatic Nitrile Derivative | Nitrile | Aromatic Primary Amine | SmI₂ with photostimulation | Aromatic nitriles are more reactive than aliphatic ones; photostimulation can enhance the reaction rate. acs.org |

Zirconium-Catalyzed Reductive Sulfonamidation

Zirconium-catalyzed reductive sulfonamidation presents a modern and efficient method for the formation of N-alkylated sulfonamides. This reaction is not directly applicable to this compound but is highly relevant for its amide derivative, 3-cyanobenzamide. The process involves the reductive coupling of an amide with a sulfonamide, sulfamate, or related compound, driven by the oxophilic nature of the zirconium catalyst. acs.orgsemanticscholar.org

Amidation: this compound is first converted to an N-substituted or primary amide (e.g., 3-cyanobenzamide) through reaction with an appropriate amine.

Reductive Sulfonamidation: The resulting amide is then reacted with a sulfonamide in the presence of a zirconium precatalyst, such as zirconocene (B1252598) dichloride (Cp₂ZrCl₂), and a hydrosilane reductant. acs.org

This methodology is notable for its mild reaction conditions, typically proceeding at room temperature, and its high chemoselectivity. acs.orgacs.org The catalytic cycle is thought to involve a dual reductive process where the amide is first partially reduced to an imine intermediate, which then undergoes a second reduction in a separate catalytic cycle before coupling with the sulfonamide. acs.org This process allows for the site-selective monoalkylation of sulfonamides, even in complex molecules, making it a valuable tool in pharmaceutical and medicinal chemistry. semanticscholar.orgacs.org The reaction tolerates a wide array of functional groups, including aryl halides, esters, and even protic groups like phenols and other sulfonamides. acs.orgnih.gov

Table 2: Zirconium-Catalyzed Reductive Sulfonamidation of a 3-Cyanobenzamide Derivative This table illustrates a representative transformation based on the established methodology.

| Amide Substrate | Sulfonamide Reactant | Catalyst System | Product | Yield | Key Findings & Citations |

| N,N-Dimethyl-3-cyanobenzamide | p-Toluenesulfonamide | 10 mol % Cp₂ZrCl₂, Dimethoxy(methyl)silane (DMMS) | N-((3-Cyanophenyl)methyl)-4-methylbenzenesulfonamide | Up to 94% (typical for benzamides) | The reaction proceeds at room temperature with high selectivity and tolerates the nitrile functional group. acs.orgsemanticscholar.org |

| 3-Cyanobenzamide | Benzenesulfonamide | Cp₂ZrCl₂, Hydrosilane | N-(3-Cyanobenzyl)benzenesulfonamide | Good to Excellent | The protocol is effective for a broad range of amides and sulfonamides, exploiting the oxophilic character of zirconium to drive the reaction. acs.orgresearchgate.net |

Challenges and Advancements in Synthetic Yield and Purity

The synthesis of this compound, like other aromatic acyl chlorides, involves inherent challenges related to the reactivity of the product and the nature of the reagents used. However, advancements in process chemistry have led to significant improvements in yield and purity.

Challenges:

A primary challenge in the synthesis of acyl chlorides is the use of hazardous and corrosive chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). chemguide.co.ukatamanchemicals.com These reactions generate gaseous byproducts like HCl and SO₂, which must be carefully scrubbed and managed. chemguide.co.uklibretexts.org The high reactivity of the acyl chloride product makes it susceptible to hydrolysis, requiring strictly anhydrous conditions throughout the synthesis and purification process. thestudentroom.co.uklookchem.com

Impurities often arise from several sources:

Unreacted Starting Materials: Residual carboxylic acid or excess chlorinating agent can contaminate the final product. libretexts.org

Side Products: The manufacturing process for the benzoic acid precursor or the chlorination step itself can introduce chlorinated aromatic impurities. atamanchemicals.comnih.gov

Decomposition: Thermal instability can lead to decomposition during purification, especially if high temperatures are required for distillation. emergenresearch.com

Purification itself poses a significant hurdle. Fractional distillation under reduced pressure is the standard method, but this requires careful control to separate the product from impurities with close boiling points and to avoid thermal degradation. libretexts.orgpatsnap.com

Advancements:

Significant advancements have focused on improving catalyst efficiency, reaction conditions, and purification methods to enhance both yield and purity.

Catalysis: The use of catalysts such as N,N-dimethylformamide (DMF) or various chloride salts in the reaction of benzoic acids with thionyl chloride or phosgene can lead to milder reaction conditions and higher conversion rates, minimizing the amount of unreacted starting material. google.comgoogle.com Industrial processes have been optimized using catalysts like zinc chloride or iron chlorides to improve efficiency. atamanchemicals.compatsnap.com

Process Optimization: Continuous production processes have been developed that allow for better control over reaction parameters and the separation of gaseous byproducts, leading to higher purity products. google.com For instance, processes that separate the generation of HCl and CO₂ allow for more efficient handling and disposal. google.com

Purification Techniques: While vacuum distillation remains a key technique, advancements include the use of high-efficiency distillation columns and precise process control to achieve purities exceeding 99.5%. patsnap.comgoogle.com Additionally, non-distillative methods have been explored, such as treating the crude product with specific carboxamide hydrohalides to remove catalyst adducts and other impurities through extraction, thereby improving the color and purity of the final product. google.com

Table 3: Summary of Challenges and Advancements in Acyl Chloride Synthesis

| Aspect | Challenges | Advancements |

| Reagents & Byproducts | Use of hazardous chlorinating agents (SOCl₂, PCl₅); generation of corrosive gaseous byproducts (HCl, SO₂). chemguide.co.ukthestudentroom.co.uk | Development of catalytic systems (e.g., DMF, ZnCl₂) that allow for milder conditions and improved reaction control. patsnap.comgoogle.com |

| Product Stability | High reactivity and susceptibility to hydrolysis, requiring strictly anhydrous conditions. lookchem.com | Implementation of inert atmosphere and dry solvent techniques; development of purification methods that minimize exposure to moisture. lookchem.com |

| Purity & Impurities | Contamination from unreacted starting materials, chlorinated side-products, and thermal decomposition. libretexts.orgnih.gov | High-efficiency vacuum distillation achieving >99.5% purity; extractive purification with carboxamide hydrohalides to remove specific impurities. google.comgoogle.com |

| Industrial Scale-up | Ensuring consistent quality and safety in large-scale production; managing waste streams and fugitive emissions. emergenresearch.com | Shift towards continuous manufacturing processes for better control and efficiency; recycling of residues to recover valuable materials like benzoic acid. patsnap.comgoogle.com |

Reaction Mechanisms and Kinetics in 3 Cyanobenzoyl Chloride Chemistry

Mechanistic Investigations of Reactions Involving 3-Cyanobenzoyl Chloride

Mechanistic studies reveal the detailed pathways through which chemical reactions occur, including the sequence of bond-making and bond-breaking events and the nature of any intermediates formed. For this compound, these investigations often focus on reactions involving transition metals and electron transfer processes.

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex inserts into a covalent bond (e.g., a C-Cl bond), leading to an increase in both the formal oxidation state and the coordination number of the metal center. wikipedia.org This process is a critical step in many catalytic cycles. wikipedia.org While specific studies on this compound are not extensively detailed in the literature, the mechanism can be inferred from the behavior of similar aryl halides and acyl chlorides in reactions with low-valent transition metal complexes.

The reaction generally proceeds via one of three primary pathways: a concerted, SN2-type, or radical mechanism. umb.edulibretexts.org

Concerted Pathway: This mechanism is typical for non-polar substrates. It involves the formation of a three-centered transition state before the C-Cl bond is fully cleaved, often resulting in a cis-addition of the two fragments to the metal center. wikipedia.orglibretexts.org

SN2-type Mechanism: This non-concerted pathway is common for polarized substrates like acyl chlorides. libretexts.org The electron-rich metal complex acts as a nucleophile, attacking the electrophilic carbonyl carbon and displacing the chloride anion in a bimolecular nucleophilic substitution fashion. umb.edu This pathway is sensitive to steric hindrance and is accelerated in polar solvents. umb.edu

Radical Mechanism: This pathway involves single-electron transfer steps, which can be initiated by light or by specific metal complexes, leading to the formation of radical intermediates. umb.edu

For this compound, the highly polarized nature of the C-Cl bond, enhanced by the electron-withdrawing cyano group, suggests that the SN2-type and radical-based pathways are particularly relevant, especially in the context of cross-coupling and carbonylation reactions.

Electron transfer (ET) is a key event in the reduction of many organic halides and can initiate a variety of chemical transformations. These mechanisms can be broadly categorized as either stepwise, involving a distinct intermediate, or concerted, where electron transfer and bond cleavage occur simultaneously. cdnsciencepub.com

Research on closely related cyano-substituted aromatic compounds provides significant insight into the likely behavior of this compound. Studies on cyanobenzyl chlorides have demonstrated that the position of the cyano substituent critically dictates the reduction mechanism. cdnsciencepub.comscholaris.ca Specifically, the reduction of 3-cyanobenzyl chloride proceeds through a stepwise electron transfer , where an intermediate radical anion is formed before the C-Cl bond breaks. cdnsciencepub.comscholaris.ca In contrast, the 2- and 4-cyanobenzyl chloride isomers undergo a concerted dissociative ET . cdnsciencepub.comscholaris.ca

This distinction is attributed to the electronic effect of the substituent's position. In the meta-substituted isomer, the cyano group's influence on the LUMO (Lowest Unoccupied Molecular Orbital) is such that the radical anion is stable enough to exist as a discrete intermediate. For the ortho and para isomers, the stronger resonance effect facilitates a simultaneous electron addition and bond cleavage. A similar mechanistic dichotomy is observed in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, where the 3-nitro isomer also follows a stepwise mechanism. cdnsciencepub.com

Based on this strong precedent, the electrochemical reduction of this compound is expected to proceed via a stepwise mechanism, as outlined below:

Initial Electron Transfer: this compound accepts an electron to form a radical anion intermediate. Ar(CN)COCl + e⁻ → [Ar(CN)COCl]•⁻

Bond Cleavage: The radical anion undergoes unimolecular dissociation to form an acyl radical and a chloride anion. [Ar(CN)COCl]•⁻ → Ar(CN)CO• + Cl⁻

| Compound Class | Substituent Position | Observed Electron Transfer Mechanism | Key Intermediate |

| Cyanobenzyl Chlorides | 3- (meta) | Stepwise | Radical Anion |

| Cyanobenzyl Chlorides | 2- (ortho), 4- (para) | Concerted Dissociative | None (transient) |

| Nitrobenzenesulfonyl Chlorides | 3- (meta) | Stepwise | Radical Anion |

| Nitrobenzenesulfonyl Chlorides | 2- (ortho), 4- (para) | "Sticky" Dissociative (Concerted) | None (transient) |

This table summarizes the influence of substituent position on the electron transfer mechanism for analogous aromatic compounds, as reported in studies. cdnsciencepub.comscholaris.ca

Following the formation of radical species via electron transfer or other initiation methods, a variety of reaction pathways become accessible. A radical is an electron-deficient, yet neutral, intermediate characterized by an unpaired electron. libretexts.org The acyl radical (Ar(CN)CO•) generated from this compound is a key intermediate that can undergo several subsequent reactions:

Dimerization: Two acyl radicals can combine to form a diketone.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to form the corresponding aldehyde (3-cyanobenzaldehyde).

Further Reduction: The radical can be reduced further to an acyl anion, which can then be trapped by an electrophile.

Addition to Alkenes/Alkynes: In the presence of unsaturated bonds, the acyl radical can participate in addition reactions, forming new carbon-carbon bonds. rsc.org

The stability of the radical intermediate is a crucial factor in determining its fate. While alkyl groups and resonance contributors typically stabilize radicals, the specific electronic properties of the 3-cyano-substituted benzoyl radical would dictate its reactivity profile in these pathways. libretexts.org

The cyano group (–CN) is a potent electron-withdrawing group through both induction and resonance. Its placement at the meta position on the benzene (B151609) ring in this compound has a profound impact on the molecule's reactivity.

Effect on Electrophilicity: The –CN group increases the partial positive charge on the carbonyl carbon, making it a harder electrophile. This enhances its susceptibility to nucleophilic attack, a key step in reactions like hydrolysis, esterification, and Friedel-Crafts acylation.

Effect on Reaction Mechanism: As discussed previously, the meta position of the cyano group is directly responsible for favoring a stepwise electron transfer mechanism over a concerted one by stabilizing the intermediate radical anion without providing a direct resonance pathway for delocalization that would promote simultaneous bond cleavage. cdnsciencepub.comscholaris.ca

Effect on Reaction Rates: In reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon, the presence of the electron-withdrawing cyano group is expected to increase the reaction rate. For instance, studies on the hydrolysis of substituted benzoyl cyanides showed that the electron-withdrawing p-chloro substituent increased the hydrolysis rate approximately twofold compared to the unsubstituted benzoyl cyanide. rsc.org A similar or even more pronounced rate enhancement would be anticipated for this compound due to the strong electron-withdrawing nature of the cyano group.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of rate laws, activation energies, and the influence of variables such as concentration, temperature, and solvent. While specific kinetic data for this compound are sparse, valuable insights can be drawn from studies on analogous compounds like benzoyl cyanides and other acyl chlorides. rsc.orgnih.gov

For example, the hydrolysis of benzoyl cyanides has been shown to be highly dependent on pH. rsc.org

At high pH (>5.0), the reaction is first-order with respect to the hydroxide (B78521) ion concentration, indicating a dominant bimolecular reaction between OH⁻ and the acyl cyanide. rsc.org

At lower pH, the rate becomes largely independent of pH, suggesting a mechanism dominated by the reaction with water, which can be subject to general base catalysis. rsc.org

Given the increased electrophilicity of its carbonyl carbon, this compound is expected to exhibit faster hydrolysis rates across the pH range compared to unsubstituted benzoyl chloride. A comprehensive kinetic study would involve monitoring the reaction progress under various conditions to determine the rate constants and activation parameters, which would provide a deeper understanding of the transition state and the factors governing its reactivity.

| Reaction Condition | Proposed Dominant Mechanism | Expected Rate Dependence |

| High pH (>5.0) | Bimolecular attack by OH⁻ | First-order in [OH⁻] |

| Low pH (<5.0) | Nucleophilic attack by H₂O | Largely pH-independent |

This table outlines the expected kinetic behavior for the hydrolysis of this compound based on studies of analogous acyl cyanides. rsc.org

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. researchgate.net Techniques like Density Functional Theory (DFT) can be used to model the reaction pathways of this compound with high accuracy. researchgate.net

Such computational studies could provide:

Geometric and Electronic Structures: Calculation of the structures of reactants, intermediates, transition states, and products.

Reaction Energy Profiles: Mapping the potential energy surface of a reaction to identify the lowest-energy pathway and calculate activation barriers, which can be correlated with experimental kinetic data.

Analysis of Intermediates: Investigating the stability and electronic properties of proposed intermediates, such as the radical anion in electron transfer reactions, to validate mechanistic hypotheses. cdnsciencepub.comscholaris.ca

Understanding Substituent Effects: Systematically modeling related compounds (e.g., 2- and 4-cyanobenzoyl chloride) to quantify the electronic and steric effects of substituent position on reaction barriers and mechanisms, thereby explaining observed differences in reactivity and selectivity.

By modeling the oxidative addition, electron transfer, and nucleophilic substitution reactions of this compound, computational chemistry can provide a detailed, atomistic view of the transformation, complementing and guiding experimental investigations. dntb.gov.uapatonlab.com

Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the identity and structure of 3-Cyanobenzoyl chloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

In the ¹H NMR spectrum of this compound, the signals corresponding to the four protons on the aromatic ring are observed in the downfield region, typically between 7.5 and 8.5 ppm. This significant downfield shift is due to the deshielding effect of the aromatic ring current, further influenced by the electron-withdrawing nature of both the cyano (-CN) and the benzoyl chloride (-COCl) groups.

The substitution pattern on the benzene (B151609) ring (meta- or 1,3-substitution) leads to a complex splitting pattern. The protons are expected to appear as multiplets due to spin-spin coupling with their neighbors. For instance, the proton at position 2 (H-2), situated between the two functional groups, would likely appear as a singlet or a finely split triplet. The proton at position 6 (H-6) would likely be a doublet of doublets, as would the proton at position 4 (H-4). The proton at position 5 (H-5) would be expected to appear as a triplet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | ~ 7.6 - 8.4 | Multiplet (m) | N/A |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. Due to the influence of the electron-withdrawing substituents, the carbon signals appear across a wide range of chemical shifts. The carbonyl carbon of the acyl chloride group is characteristically found far downfield, typically in the range of 165-170 ppm. The carbon of the nitrile group appears in the 115-120 ppm region.

The six carbons of the benzene ring are chemically distinct and are expected to resonate between approximately 112 and 138 ppm. The quaternary carbons—C1 (attached to -COCl), C3 (attached to -CN), and the nitrile carbon itself—are typically weaker in intensity compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C=O (Acyl chloride) | ~ 166 |

| Aromatic C-H | ~ 130 - 138 |

| Aromatic C (quaternary) | ~ 112, ~135 |

| C≡N (Nitrile) | ~ 117 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in this compound by detecting the absorption of infrared radiation corresponding to specific molecular vibrations. The spectrum is characterized by several strong, distinct absorption bands.

A very strong and sharp absorption band for the carbonyl (C=O) stretch of the acyl chloride group is a prominent feature, typically appearing at a high wavenumber, around 1775 cm⁻¹ and often accompanied by a weaker overtone band near 1740 cm⁻¹. The nitrile (C≡N) group gives rise to a sharp, medium-intensity absorption in the region of 2230 cm⁻¹. Other characteristic absorptions include C-H stretching from the aromatic ring just above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ range, and the C-Cl stretch at lower wavenumbers, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | ~ 3100 - 3000 | Medium |

| Nitrile C≡N Stretch | -C≡N | ~ 2230 | Medium, Sharp |

| Carbonyl C=O Stretch | -COCl | ~ 1775 and ~1740 | Strong, Sharp |

| Aromatic C=C Stretch | Ar C=C | ~ 1600, ~1475 | Medium |

| C-Cl Stretch | -C-Cl | ~ 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₈H₄ClNO), the molecular ion peak (M⁺) would be expected at m/z 165, corresponding to the molecule containing the ³⁵Cl isotope. A characteristic M+2 peak at m/z 167, with an intensity of approximately one-third of the M⁺ peak, would also be present, confirming the presence of a single chlorine atom (due to the natural abundance of the ³⁷Cl isotope).

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical (Cl•) to form a stable acylium ion. For this compound, this would result in a prominent peak at m/z 130. This acylium ion can subsequently lose a molecule of carbon monoxide (CO), leading to another significant fragment ion at m/z 102, corresponding to the cyanophenyl cation.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 167 | [C₈H₄³⁷ClNO]⁺ | Molecular Ion (M+2) |

| 165 | [C₈H₄³⁵ClNO]⁺ | Molecular Ion (M⁺) |

| 130 | [C₈H₄NO]⁺ | [M - Cl]⁺ |

| 102 | [C₇H₄N]⁺ | [M - Cl - CO]⁺ |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated from other components based on its boiling point and affinity for the stationary phase of the GC column. As this compound elutes from the column, it enters the mass spectrometer, which provides mass spectra for identification and quantification. GC-MS is particularly useful for assessing the purity of this compound and identifying any synthesis-related impurities.

The analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS) presents challenges due to the high reactivity of the acyl chloride functional group. Acyl chlorides readily hydrolyze in the presence of protic solvents, such as water or methanol (B129727), which are common components of reversed-phase LC mobile phases. This reactivity can lead to the degradation of the analyte on-column, resulting in poor peak shape, low sensitivity, and inaccurate quantification.

To overcome this, LC-MS analysis of acyl chlorides often requires derivatization. oup.com In this approach, the highly reactive this compound is converted into a more stable derivative, such as an ester or an amide, prior to analysis. oup.comgoogle.com This derivatization step makes the compound compatible with standard LC-MS conditions, allowing for reliable separation and sensitive detection. The choice of derivatizing agent can also be used to enhance ionization efficiency in the mass spectrometer.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the molecular formula. For this compound (C₈H₄ClNO), this analysis is crucial for verifying its empirical formula and confirming the purity of a synthesized batch. While specific experimental data for this compound is not commonly published, the technique is routinely applied to its derivatives in research. For instance, in the synthesis of novel coordination polymers and supramolecular complexes, elemental analysis is used to confirm the structure of complex products derived from this compound acs.org.

The theoretical elemental composition of this compound is calculated based on its molecular weight of 165.58 g/mol sigmaaldrich.com. The expected percentages for each element are presented in the table below.

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 58.03% |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.44% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.41% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 8.46% |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.66% |

X-ray Diffraction Studies

In a typical study, a suitable single crystal of a derivative is mounted on a diffractometer. X-rays, commonly from a Mo-Kα radiation source, are directed at the crystal, and the resulting diffraction pattern is collected on a detector acs.org. The structure is then solved and refined using specialized software. For example, the single-crystal X-ray structure of 6-Benzyloxy-2-(3-cyanobenzoyl)-7-methoxy-1,2,3,4-tetrahydroisoquinoline, a compound prepared using this compound, was determined to elucidate its steroidomimetic conformation nih.gov. Such analyses provide unequivocal proof of structure and detailed conformational insights. The table below shows representative crystallographic data for a derivative synthesized using this compound, illustrating the type of information obtained from this method.

| Parameter | Value for a Representative Derivative |

|---|---|

| Empirical Formula | C₂₅H₂₂N₂O₃ |

| Formula Weight | 414.45 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.854(3) |

| b (Å) | 10.978(2) |

| c (Å) | 15.281(3) |

| β (°) | 108.41(3) |

| Volume (ų) | 2046.3(7) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.345 |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides a diffraction pattern from a powder containing a vast number of randomly oriented microcrystals. This pattern serves as a unique fingerprint for a specific crystalline solid.

In research involving this compound, PXRD is primarily used for phase identification and to confirm the purity of the bulk crystalline product acs.orgacs.org. A key application is to verify that the structure determined from a single crystal is representative of the entire batch of material. This is achieved by comparing the experimentally measured PXRD pattern from the bulk sample to a pattern simulated from the single-crystal X-ray diffraction data. A match between the two patterns confirms the phase purity of the bulk sample acs.orgacs.org.

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a reactive compound like this compound, chromatographic methods are essential for monitoring reaction progress, determining purity, and isolating products.

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. The direct analysis of highly reactive acyl chlorides like this compound by GC is challenging due to their propensity to hydrolyze or react with active sites in the GC system oup.comchromforum.org.

Two primary strategies are employed for the GC analysis of such compounds:

Direct Analysis: This requires a highly inert system, including the injector port and column, to prevent on-column reactions. Specialized equipment, such as syringes with platinum needles and tungsten plungers, may be necessary to handle the reactive sample chromforum.org.

Derivatization: A more common and reliable approach is to convert the acyl chloride into a more stable derivative, such as an ester or amide, prior to injection chromforum.orgactachemscand.orgnih.gov. For example, the acyl chloride can be reacted with an alcohol (e.g., 2-propanol) to form a stable ester, which can then be easily analyzed by GC, often using a sensitive electron capture detector (ECD) if other halogenated atoms are present actachemscand.org. This derivatization step circumvents the reactivity issues associated with the acyl chloride functional group.

High-Performance Liquid Chromatography is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are not easily vaporized or are thermally unstable. Reversed-phase HPLC is a common method used in syntheses involving this compound to monitor the progress of a reaction or to assess the purity of the final product nih.gov.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., a C18 column) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Components are separated based on their hydrophobicity. The purity of compounds synthesized from this compound is often established using HPLC with UV detection nih.gov. Because of the reactivity of the acyl chloride group, HPLC analysis may focus on the disappearance of starting materials and the appearance of the desired product. In some cases, derivatization of the acyl chloride to a stable ester can also facilitate HPLC analysis, allowing for accurate quantification with high sensitivity, potentially using mass spectrometry (MS) as a detector researchgate.net.

Applications of 3 Cyanobenzoyl Chloride in Advanced Materials and Functional Molecules

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

3-Cyanobenzoyl chloride serves as a critical building block in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactive acyl chloride group allows for the facile introduction of the 3-cyanobenzoyl moiety into larger, more complex molecules, while the cyano group provides a versatile handle for further chemical transformations or acts as a key pharmacophore for biological activity.

The compound is utilized as a key reagent in the development of novel agents against trypanosomal parasites, the causative agents of diseases such as Chagas disease and African trypanosomiasis. In the synthesis of imidamide analogs, this compound is used in an acylation step. Specifically, it reacts with an aniline (B41778) group on a molecular scaffold to form a cyano-substituted intermediate. This intermediate is then subjected to a two-step procedure to convert the cyano group into the desired imidamide functionality, which is crucial for the anti-trypanosomal activity. This synthetic strategy allows for the creation of a library of compounds with varied substituents to optimize potency against the parasite.

| Intermediate Compound Class | Reagent | Key Transformation Step |

| Substituted Anilines | This compound | Acylation to form 3-cyano intermediate |

| 3-Cyano Intermediates | Pinner reaction reagents | Conversion of cyano group to imidamide |

This compound is a precursor for the synthesis of benzonitrile (B105546) derivatives that have been investigated as potent xanthine (B1682287) oxidase inhibitors. Elevated activity of xanthine oxidase leads to hyperuricemia and is a key target in the treatment of gout. Research has focused on designing non-purine based inhibitors to avoid the side effects associated with traditional drugs like allopurinol.

In one such approach, a series of 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives were designed and synthesized. nih.gov These molecules incorporate the benzonitrile structure, for which this compound is a fundamental starting material. The structure-activity relationship (SAR) analysis of these compounds revealed that the benzonitrile moiety plays a significant role in the inhibitory potency. The most promising compounds from this series demonstrated significant inhibitory activity against xanthine oxidase. nih.govnih.gov

| Compound | IC₅₀ (μM) | Inhibition Type |

| 1j | 8.1 | - |

| 1k | 6.7 | Mixed-type |

Data sourced from studies on 5-(4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile derivatives. nih.gov

The core structure of this compound is relevant to the synthesis of molecules targeting acetylcholinesterase (AChE). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain.

Research into novel AChE inhibitors has included the synthesis and evaluation of 2-alkoxy-3-cyanopyridine derivatives. nih.gov These compounds, which feature a cyano group on a heterocyclic aromatic ring, have shown promise as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The findings highlight the potential of molecules containing the cyanopyridine or related benzonitrile scaffold in the development of new therapeutics for neurodegenerative conditions. nih.gov

| Compound | Target Enzyme | IC₅₀ (μM) | Ki (μM) | Inhibition Type |

| Compound 3 | AChE | 53.95 ± 4.29 | 14.23 ± 0.42 | Competitive |

| Compound 4 | BuChE | 31.79 ± 0.38 | 19.80 ± 3.38 | Competitive |

Data from a study on 2-alkoxy-3-cyanopyridine derivatives. nih.gov

The application of this compound derivatives extends into the broader field of neurodegenerative disease research, primarily through the development of the aforementioned AChE inhibitors. Alzheimer's disease, the most common form of dementia, is characterized by a decline in cognitive function linked to the loss of cholinergic neurons. mdpi.com By serving as a precursor to AChE inhibitors, this compound contributes to the creation of chemical tools and potential drug candidates aimed at alleviating the symptoms of this progressive disorder. nih.gov The development of such inhibitors remains a significant focus in the quest for more effective treatments for Alzheimer's and other neurodegenerative conditions.

Agrochemical Development

In the field of agrochemicals, this compound is a valuable intermediate, particularly in the production of modern insecticides. Its structure is integral to forming highly potent and widely used classes of crop protection agents.

This compound is an important precursor in the synthesis of the alcohol moiety of several highly potent synthetic pyrethroid insecticides. The introduction of a cyano group at the α-benzylic position of 3-phenoxybenzyl esters was found to dramatically enhance insecticidal activity.

The synthetic pathway involves using this compound to produce 3-phenoxybenzaldehyde, a key intermediate. This aldehyde is then converted to α-cyano-3-phenoxybenzyl alcohol (a cyanohydrin). This specific alcohol is subsequently esterified with various cyclopropanecarboxylic acids (like chrysanthemic acid derivatives) to produce some of the most effective and widely used commercial pyrethroids.

| Pyrethroid Insecticide | Significance |

| Cypermethrin | A photostable pyrethroid with high insecticidal activity, incorporating the α-cyano-3-phenoxybenzyl moiety. |

| Deltamethrin | One of the most potent synthetic pyrethroids, consisting of a single, highly active stereoisomer containing the α-cyano-3-phenoxybenzyl group. |

| Fenpropathrin | A pyrethroid used for controlling mites, synthesized from α-cyano-3-phenoxybenzyl alcohol and 2,2,3,3-tetramethylcyclopropanecarboxylic acid. nih.gov |

| Cyphenothrin | An early example where the introduction of the α-cyano group to the 3-phenoxybenzyl alcohol of phenothrin (B69414) more than doubled its potency. |

Environmental Fate and Degradation of Agrochemical Derivatives

While specific research on the environmental fate of agrochemical derivatives synthesized directly from this compound is limited, the degradation pathways of related benzonitrile herbicides provide critical insights. Benzonitrile-based agrochemicals, such as dichlobenil, bromoxynil, and ioxynil, have been studied for their behavior in soil and aquatic environments nih.govdntb.gov.ua.

The primary mechanism of degradation for these compounds is microbial activity nih.govresearchgate.net. The degradation process often begins with the enzymatic hydrolysis of the nitrile (-C≡N) group. This typically occurs in a two-step process:

Nitrile hydratase converts the nitrile to an amide (-CONH2).

Amidase subsequently hydrolyzes the amide to a carboxylic acid (-COOH) researchgate.net.

Table 1: General Degradation Pathway of Benzonitrile Herbicides in the Environment (This table is illustrative of the general process for benzonitrile compounds)

| Step | Reactant Functional Group | Enzyme/Process | Product Functional Group | Common Metabolite Example |

| 1 | Nitrile (-C≡N) | Nitrile Hydratase | Amide (-CONH₂) | 2,6-dichlorobenzamide (BAM) from Dichlobenil |

| 2 | Amide (-CONH₂) | Amidase | Carboxylic Acid (-COOH) | 2,6-dichlorobenzoic acid (DCBA) from BAM |

| 3 | Aromatic Ring | Various Microbes | Ring Fission Products (e.g., CO₂) | Mineralization to Carbon Dioxide |

Liquid Crystal Technologies